molecular formula C16H23BN2O2 B8229894 1-(Propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

1-(Propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No.: B8229894
M. Wt: 286.2 g/mol
InChI Key: UWCZZWMVFNEHQZ-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a boronic ester-functionalized indazole derivative. The molecule features a propan-2-yl (isopropyl) group at the 1-position of the indazole core and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 5-position. Boronic esters like this are pivotal in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceutical and materials chemistry .

Properties

IUPAC Name

1-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BN2O2/c1-11(2)19-14-8-7-13(9-12(14)10-18-19)17-20-15(3,4)16(5,6)21-17/h7-11H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCZZWMVFNEHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

Procedure (adapted from):

  • Reactants :

    • 5-Bromo-1-(propan-2-yl)-1H-indazole (1.0 equiv).

    • Bis(pinacolato)diboron (1.1 equiv).

    • Palladium catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

    • Base: Potassium acetate (KOAc, 3.0 equiv).

    • Solvent: 1,4-Dioxane.

  • Reaction Conditions :

    • Temperature: 100°C.

    • Duration: 1.5 hours under nitrogen atmosphere.

    • Workup: Filtration through Celite, concentration, and silica gel chromatography (hexane/ethyl acetate gradient).

  • Yield : 76% (light yellow solid).

Key Characterization Data :

  • ¹H NMR (300 MHz, DMSO-d₆): δ 8.39 (s, 1H), 8.14 (t, 1H), 7.53 (dd, 1H), 7.43 (dd, 1H), 4.17 (s, 3H), 1.30 (s, 12H).

  • HRMS : [M+Na]⁺ calc. 257.14, found 257.14.

Alternative Catalytic Systems

Comparative studies (,) highlight variations in catalyst and base selection:

Catalyst SystemBaseSolventYield (%)Reference
Pd(dppf)Cl₂·CH₂Cl₂KOAc1,4-Dioxane76
Pd₂(dba)₃/PCy₃HBF₄K₃PO₄DMSO/H₂O65
Pd(OAc)₂/XPhosCs₂CO₃THF68

Notes :

  • KOAc is preferred for its mild basicity, minimizing protodeboronation.

  • Polar aprotic solvents (e.g., DMSO) may accelerate side reactions in some cases.

Mechanistic Insights

The Miyaura borylation mechanism () involves:

  • Oxidative Addition : Pd⁰ inserts into the C–Br bond of the bromoindazole.

  • Transmetallation : Bis(pinacolato)diboron transfers a boron group to Pd.

  • Reductive Elimination : Formation of the C–B bond, regenerating Pd⁰.

Critical factors influencing efficiency:

  • Ligand Choice : Bulky ligands (e.g., dppf) stabilize Pd intermediates.

  • Oxygen-Free Conditions : Prevent Pd oxidation and boronate decomposition.

Challenges and Optimization

Side Reactions

  • Homocoupling : Mitigated by using excess diboron reagent (1.2–1.5 equiv).

  • Protodeboronation : Minimized by avoiding strong bases (e.g., NaOH) and high temperatures.

Purification Strategies

  • Chromatography : Hexane/ethyl acetate gradients effectively separate boronate esters from unreacted starting materials.

  • Recrystallization : Tert-butyl methyl ether (MTBE) yields high-purity crystals.

Scalability and Industrial Relevance

  • Gram-Scale Synthesis : Demonstrated in with consistent 70–75% yields.

  • Cost Drivers : Pd catalysts account for >60% of raw material costs; ligand recycling methods are under investigation.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Miyaura BorylationHigh functional group toleranceRequires inert atmosphere
Suzuki CouplingBroad substrate scopeLower yields for electron-poor arenes

Chemical Reactions Analysis

1-(Propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boron center, using nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include palladium catalysts for borylation, strong bases for alkylation, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(Propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and in cross-coupling reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole involves its interaction with specific molecular targets and pathways. The dioxaborolan moiety can form reversible covalent bonds with biomolecules, such as enzymes or receptors, modulating their activity. The indazole core may interact with nucleic acids or proteins, influencing cellular processes. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares key structural and physicochemical parameters of the target compound with its analogs:

Compound Name 1-Substituent Molecular Formula Molecular Weight CAS RN Purity Key Applications
Target compound* Propan-2-yl C₁₇H₂₄BN₃O₂ 313.21 Not listed ~95%† Suzuki coupling, drug intermediates
1-Benzyl variant Benzyl C₂₀H₂₃BN₂O₂ 334.22 1430753-39-1 95% Pharmaceutical synthesis
1-THP variant Tetrahydro-2H-pyran-2-yl C₁₉H₂₄BN₃O₃ 353.22 1082525-64-1 95% Cross-coupling reactions
3-Trifluoromethyl variant Tetrahydro-2H-pyran-2-yl C₁₉H₂₄BF₃N₂O₃ 395.22 1428558-23-9 Not listed Fluorinated drug intermediates
3-Amino variant None (1H-indazole) C₁₄H₂₀BN₃O₂ 273.14 1220220-18-7 96% Bioactive molecule synthesis

*Inferred from structural analogs; †Assumed based on typical purity of similar compounds .

Key Observations :

  • Substituent Effects : The 1-position substituent (e.g., benzyl, tetrahydro-2H-pyran-2-yl) influences solubility and steric hindrance. For instance, the benzyl group enhances hydrophobicity compared to the smaller isopropyl group .
  • Boronic Ester Stability : All analogs feature the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, which stabilizes the boronic acid moiety against hydrolysis, enabling storage and handling in ambient conditions .
  • Functional Group Diversity: Modifications at the 3-position (e.g., trifluoromethyl, amino) expand utility in medicinal chemistry, enabling targeted interactions with biological systems .

Research Findings and Data

Reactivity in Cross-Coupling Reactions

A comparative study of coupling efficiency (yield) for selected analogs:

Compound Coupling Partner Reaction Yield Reference
1-Benzyl variant 4-Bromotoluene 89%
1-THP variant 2-Chloropyridine 78%
3-Amino variant 5-Iodoindole 65%

Trend : Bulky 1-substituents (e.g., benzyl) slightly reduce yields due to steric hindrance, while electron-withdrawing groups (e.g., CF₃) enhance electrophilic reactivity .

Solubility and Stability

  • Aqueous Solubility : The 1-THP variant exhibits higher solubility in polar solvents (e.g., DMSO) compared to the benzyl analog, attributed to the oxygen-rich THP group .
  • Thermal Stability : All analogs are stable below 150°C, making them suitable for high-temperature reactions .

Biological Activity

1-(Propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a novel compound belonging to the indazole family, which has been recognized for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure features an indazole core substituted with a propan-2-yl group and a dioxaborolane moiety. The presence of these functional groups is believed to enhance its biological activity.

Anticancer Activity

Indazole derivatives have shown promising anticancer properties. For instance, research indicates that various indazole derivatives exhibit significant cytotoxicity against different cancer cell lines. A study highlighted that 6-aminoindazole derivatives demonstrated IC50 values ranging from 2.9 to 59.0 μM in human cancer cell lines . Specifically, compounds derived from indazole have been linked to inhibition of key pathways involved in cancer proliferation.

CompoundCell LineIC50 (μM)
1H-indazol-6-amineHCT116 (colorectal)14.3 ± 4.4
6-aminoindazole derivativeVarious2.9 - 59.0

Anti-inflammatory and Antimicrobial Effects

Indazole compounds are also noted for their anti-inflammatory and antimicrobial activities. Research has shown that certain derivatives can inhibit pro-inflammatory cytokines and exhibit antibacterial properties against various pathogens .

The mechanism by which indazole derivatives exert their biological effects often involves the inhibition of specific enzymes or receptors. For example:

  • GSK-3β Inhibition : Some indazole derivatives act as potent inhibitors of GSK-3β, a kinase involved in various cellular processes including cell proliferation and survival .
  • Serotonin Receptor Antagonism : Indazoles have been identified as antagonists at serotonin receptors, contributing to their potential use in treating mood disorders .

Study on GSK-3β Inhibitors

A recent study evaluated several indazole derivatives for their GSK-3β inhibitory activity. Among the tested compounds, some exhibited nanomolar IC50 values, indicating strong inhibitory effects . This suggests that modifications to the indazole structure can significantly enhance biological potency.

Evaluation of Cytotoxicity

In vitro assays conducted on mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2) demonstrated that certain indazole derivatives did not significantly decrease cell viability at lower concentrations (up to 10 µM), indicating a favorable safety profile .

Q & A

Q. Advanced

  • DFT Calculations : Model transition states to assess steric/electronic effects of the isopropyl group on indazole.
  • Molecular Docking : Predict binding affinities for catalytic intermediates (e.g., Pd-aryl complexes).
  • Kinetic Studies : Simulate activation barriers for transmetalation steps.

Example :
Docking studies in highlight how substituents on the indazole ring influence coordination to palladium centers, guiding ligand design .

How to address contradictions in reaction yields reported across studies?

Advanced
Yield discrepancies often stem from:

  • Oxygen Sensitivity : Inadequate degassing leads to catalyst oxidation.
  • Substrate Purity : HPLC-grade reagents reduce side reactions.
  • Workup Variations : Acidic/neutral quenching impacts boronate stability.

Q. Mitigation :

  • Standardize reaction conditions (e.g., strict inert atmosphere, reagent quality).
  • Report yields with detailed procedural notes (e.g., "isolated after column chromatography vs. recrystallization") .

What are the challenges in crystallizing this compound, and how are they resolved?

Advanced
Challenges include:

  • Low Melting Points : Amorphous solids form due to the flexible isopropyl group.
  • Solvent Selection : High-booint solvents (e.g., DMF) hinder crystal growth.

Q. Solutions :

  • Use slow evaporation in hexane:EtOAc (5:1).
  • Employ SHELXD for phase refinement in twinned crystals .

How to assess boronate ester stability under varying pH conditions?

Q. Advanced

  • Kinetic Studies : Monitor hydrolysis via ¹¹B NMR in buffered solutions (pH 1–14).
  • HPLC-MS Tracking : Quantify degradation products (e.g., boronic acid).

Key Finding :
The pinacol group stabilizes the boronate ester at neutral pH, but rapid hydrolysis occurs below pH 3 .

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